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Compound of Interest |

Compound Name: 2,2-Dimethoxycyclohexanol
CAS No.: 63703-34-4
Cat. No.: B1334826
- 7

Executive Summary & Chemical Identity[1][2]

Adipoin Dimethyl Acetal is the protected form of adipoin (2-hydroxycyclohexanone). It serves as
a masked

-hydroxy ketone, stable against dimerization and oxidation, making it a critical building block for
downstream synthesis.

Property Data

Common Name Adipoin Dimethyl Acetal
IUPAC Name 2,2-Dimethoxycyclohexan-1-ol
CAS Number 63703-34-4

Molecular Formula

Molecular Weight 160.21 g/mol

Appearance Colorless liquid

Boiling Point 88-90 °C (9 mmHg)

Key Precursors Cyclohexanone (Electro), Adipoin (Chemical)
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Method A: Industrial Electrochemical Synthesis
(BASF Process)[1]

This is the preferred route for large-scale synthesis due to its high atom economy and
elimination of stoichiometric chemical oxidants. It utilizes anodic oxidation mediated by an
lodide salt to functionalize cyclohexanone directly.

Principles & Mechanism

The reaction is an iodide-mediated anodic methoxylation/hydroxylation.
e Anodic Step: lodide (

) is oxidized to an iodonium species (
or
) at the anode.

o Bulk Reaction: The electrophilic iodine species reacts with the enol form of cyclohexanone to
form an

-iodo ketone intermediate.

» Nucleophilic Substitution: Methanol and trace water attack the intermediate, leading to the
formation of the

-hydroxy dimethyl acetal functionality.

Experimental Protocol (Self-Validating System)

Reagents:

Substrate: Cyclohexanone (Reagent Grade, >99%)

Solvent: Methanol (anhydrous, with defined 3% water content)[1]

Electrolyte/Mediator: Tetrabutylammonium iodide (TBAI) or Sodium lodide (Nal)[1]

Electrodes: Graphite or Glassy Carbon (Anode and Cathode)[1]
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Step-by-Step Workflow:
e Cell Assembly:
o Use an undivided glass electrolysis cell equipped with a cooling jacket.

o Install parallel graphite plate electrodes with a gap of 1-2 mm to minimize ohmic
resistance.

o Electrolyte Preparation:

o Dissolve Tetrabutylammonium iodide (TBAI) (0.05 M) in a mixture of Methanol and Water
(97:3 VIV).

o Add Cyclohexanone (concentration ~2.0 M).
o Electrolysis:
o Temperature Control: Maintain the cell temperature at 50°C using the cooling jacket.

o Current: Apply a constant current (Galvanostatic mode) with a current density of 50-100
mA/cm?,

o Charge: Pass approximately 2.5 to 3.0 F/mol of charge.

o Validation Point: Monitor cell voltage.[2] A stable voltage (typically 4—7 V) indicates steady
conductivity and electrode surface cleanliness.

o Work-up:
o Evaporate methanol under reduced pressure.

o Dilute the residue with water and extract with Methyl tert-butyl ether (MTBE) or
Dichloromethane (DCM).

o Wash the organic layer with sodium thiosulfate solution (to remove residual iodine) and
brine.
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o Dry over

and concentrate.

 Purification:
o Distill the crude oil under reduced pressure (vacuum distillation).

o Target Fraction: Collect at 88—90°C / 9 mmHg.

Process Visualization (DOT Diagram)
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Caption: lodide-mediated electrochemical cycle transforming cyclohexanone to adipoin
dimethyl acetal in an undivided cell.

Method B: Laboratory Chemical Synthesis[1]

For laboratories without electrochemical equipment, the direct acetalization of adipoin using
trimethyl orthoformate (TMOF) is the standard protocol. Note that adipoin often exists as a solid
dimer; the reaction conditions must first dissociate the dimer.

Principles & Mechanism

Direct reaction of

-hydroxy ketones with alcohols is difficult due to steric hindrance and potential side reactions.
Trimethyl orthoformate acts as a dehydrating agent and a source of methoxide, driving the
equilibrium toward the acetal.

Experimental Protocol
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Reagents:

Substrate: Adipoin (2-Hydroxycyclohexanone) dimer.[3]

Reagent: Trimethyl Orthoformate (TMOF) (3-5 equivalents).

Catalyst: p-Toluenesulfonic acid (pTSA) (1-2 mol%) or Sulfuric Acid.

Solvent: Anhydrous Methanol.
Step-by-Step Workflow:
 Solubilization:

o In a round-bottom flask under

, suspend Adipoin dimer (10 g) in Methanol (50 mL).

o Heat gently to 40°C to dissociate the dimer into monomeric 2-hydroxycyclohexanone.
o Acetalization:

o Add Trimethyl Orthoformate (30 mL).

o Add pTSA (catalytic amount).

o Observation: The reaction is slightly exothermic. The solution should become clear.
o Reflux:

o Reflux the mixture for 4—6 hours.

o Validation Point: Monitor by TLC (SiO2, Hexane/EtOAc 3:1). Disappearance of the ketone
spot (

) and appearance of the acetal spot (
).

e Quench & Work-up:
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[e]

Cool to room temperature.[4]

(¢]

Add solid Sodium Bicarbonate (

) to neutralize the acid catalyst (Critical to prevent hydrolysis during workup).

Filter off the solids.

[¢]

Concentrate the filtrate.

[¢]

¢ Purification:

o Distill under vacuum (as in Method A).

Reaction Pathway Visualization
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Caption: Acid-catalyzed conversion of adipoin dimer to the dimethyl acetal using TMOF.
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Quality Control & Analytical Data

To ensure the integrity of the synthesized product, compare analytical data against these

standards.
Analysis Expected Signal (CDCIs Interpretation
y P 9 P

'H NMR Two non-equivalent methoxy
3.20 (s, 3H), 3.25 (s, 3H) groups (diastereotopic).[1]

3.6-3.8 (M, 1H) Proton on C1 (CH-OH).

1.2-2.0 (m, 8H) Cyclohexane ring protons.

s Quaternary Acetal Carbon

C NMR ~100-102 ppm (C2).
~70-75 ppm Carbinol Carbon (C1).
IR ~3450 cm! Broad O-H stretch.

No peak at 1710 cm™!

Absence of Carbonyl (C=0)

confirms complete conversion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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